molecular formula C24H22N4OS B12027616 1-Phenyl-2-((5-((phenylamino)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 618441-41-1

1-Phenyl-2-((5-((phenylamino)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B12027616
CAS No.: 618441-41-1
M. Wt: 414.5 g/mol
InChI Key: WKCTVRAUDDUOJU-UHFFFAOYSA-N
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Description

1-Phenyl-2-((5-((phenylamino)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Phenyl-2-((5-((phenylamino)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the phenyl and m-tolyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high efficiency.

Chemical Reactions Analysis

1-Phenyl-2-((5-((phenylamino)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Phenyl-2-((5-((phenylamino)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives are explored for therapeutic applications, including as inhibitors of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-((5-((phenylamino)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Phenyl-2-((5-((phenylamino)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone can be compared with other triazole derivatives such as:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Itraconazole: Another antifungal compound with a similar structure.

    Voriconazole: A triazole derivative used in the treatment of fungal infections.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and m-tolyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

618441-41-1

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[5-(anilinomethyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C24H22N4OS/c1-18-9-8-14-21(15-18)28-23(16-25-20-12-6-3-7-13-20)26-27-24(28)30-17-22(29)19-10-4-2-5-11-19/h2-15,25H,16-17H2,1H3

InChI Key

WKCTVRAUDDUOJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CNC4=CC=CC=C4

Origin of Product

United States

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